3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one
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Overview
Description
3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one is a useful research compound. Its molecular formula is C8H13FN2O3 and its molecular weight is 204.201. The purity is usually 95%.
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Scientific Research Applications
CCR8 Antagonists
The compound has been identified for its potential in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis. Its role as a CCR8 antagonist highlights its significance in the therapeutic area, offering a pathway to manage conditions with a chemokine involvement (Norman, 2007).
Antihypertensive Applications
Research has shown the effectiveness of similar diazaspiro[5.5]undecane compounds in antihypertensive applications. A study on 9-substituted derivatives demonstrated significant antihypertensive effects in rats, pointing towards the potential of these compounds in managing hypertension through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Bioactivity and Synthesis
The bioactivity and synthetic routes of 1,9-diazaspiro[5.5]undecanes have been reviewed, underlining their application in treating obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular system, and psychotic conditions. This highlights the broad potential of diazaspiro[5.5]undecane derivatives in pharmaceutical research (Blanco‐Ania et al., 2017).
Synthesis of Nitrogen-Containing Spiro Heterocycles
The synthesis of nitrogen-containing spiro heterocycles without the use of catalysts has been reported, offering an efficient method for creating compounds with potential applications in pharmaceuticals and materials science. This research underscores the versatility of diazaspiro[5.5]undecane derivatives in synthetic chemistry (Aggarwal et al., 2014).
Molecular Structure and Spectroscopic Investigations
Studies on the molecular structure and spectroscopic properties of novel fluorinated spiro heterocycles demonstrate the importance of these compounds in developing new materials with specific optical or electronic properties. Such investigations provide foundational knowledge for the application of diazaspiro[5.5]undecane derivatives in advanced material science (Islam et al., 2015).
Mechanism of Action
Target of Action
The primary target of 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5Similar compounds have been found to target the mettl3/mettl14 protein complex , which is a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
The exact mode of action of 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5Related compounds have been shown to act as antagonists, binding specifically to their targets and inhibiting their function .
Biochemical Pathways
The biochemical pathways affected by 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5The mettl3/mettl14 protein complex, which is targeted by similar compounds, is part of the m6a regulation machinery . This suggests that 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one may affect pathways related to RNA modification and gene expression regulation.
Pharmacokinetics
The pharmacokinetic properties of 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5Similar compounds have been reported to have favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties were taken into account during the optimization of these compounds, suggesting that they may have good bioavailability .
Result of Action
The specific molecular and cellular effects of 3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5Similar compounds have been shown to reduce the m6a/a level of polyadenylated rna in certain cell lines , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
3-(fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN2O3/c9-1-6-2-11-8(4-13-6)3-10-7(12)14-5-8/h6,11H,1-5H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLAJKFOTGXMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2(N1)CNC(=O)OC2)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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